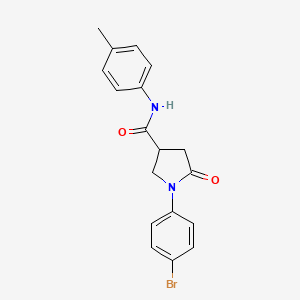
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-phenoxypropanamide is a chemical compound with potential applications in scientific research. This compound is also known as PHZ-106, and it has been studied for its potential as an anticancer agent.
作用機序
The mechanism of action of PHZ-106 involves the inhibition of tubulin polymerization, which is essential for cell division. PHZ-106 binds to the colchicine site on tubulin, which prevents the formation of microtubules. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PHZ-106 has been shown to have low toxicity in normal cells, which is a desirable characteristic for a potential anticancer agent. In addition, PHZ-106 has been shown to have a high affinity for cancer cells, which could increase its effectiveness in cancer treatment. PHZ-106 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could prevent the growth and spread of cancer cells.
実験室実験の利点と制限
The advantages of using PHZ-106 in lab experiments include its potential as an anticancer agent and radiosensitizer, its low toxicity in normal cells, and its high affinity for cancer cells. However, the limitations of using PHZ-106 in lab experiments include the need for further studies to determine its effectiveness in vivo, and the need for optimization of its synthesis method to produce larger quantities of PHZ-106.
将来の方向性
There are several future directions for the study of PHZ-106. One direction is to further investigate its potential as an anticancer agent and radiosensitizer, and to determine its effectiveness in vivo. Another direction is to optimize its synthesis method to produce larger quantities of PHZ-106 for further studies. Additionally, future studies could investigate the potential of PHZ-106 in combination with other anticancer agents to enhance its effectiveness in cancer treatment.
合成法
The synthesis of PHZ-106 involves the reaction of 5-nitro-1H-benzimidazole with 2-phenoxypropanoic acid in the presence of a reducing agent. The resulting compound is then treated with acetic anhydride to yield PHZ-106. This method has been optimized to produce high yields of PHZ-106 with high purity.
科学的研究の応用
PHZ-106 has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. PHZ-106 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, PHZ-106 has been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
特性
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10(22-12-5-3-2-4-6-12)15(20)17-11-7-8-13-14(9-11)19-16(21)18-13/h2-10H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHIOJZIDCJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)